molecular formula C19H18ClN3OS2 B2836345 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448029-23-9

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2836345
CAS No.: 1448029-23-9
M. Wt: 403.94
InChI Key: JMYCRQUXYYDDMN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a thiophenyl group, and a thiazolyl group linked through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction.

    Piperazine coupling: The thiazole derivative is then coupled with a piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Chlorophenyl addition: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)ethanone: Similar structure but with a different thiophene substitution.

    2-(2-Chlorophenyl)-1-(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The unique combination of the chlorophenyl, thiophenyl, and thiazolyl groups in 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2/c20-16-4-2-1-3-14(16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYCRQUXYYDDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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